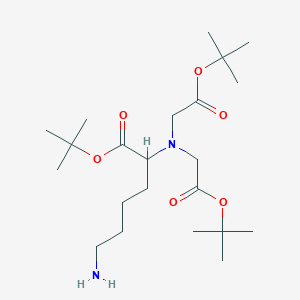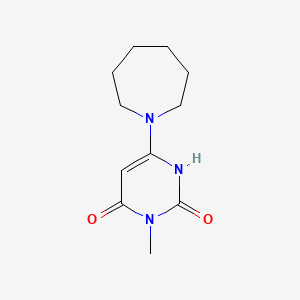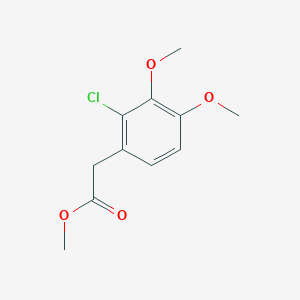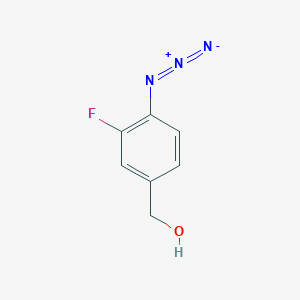
(4-Azido-3-fluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Azido-3-fluorophenyl)methanol is a chemical compound with the molecular formula C7H6FN3O. It is known for its use in the preparation of peptide conjugates of phosphoramide mustard as PSA-activated prodrugs. This compound is characterized by the presence of an azido group (-N3) and a fluorine atom attached to a benzene ring, along with a methanol group (-CH2OH).
Vorbereitungsmethoden
The synthesis of (4-Azido-3-fluorophenyl)methanol typically involves the introduction of the azido group and the fluorine atom onto the benzene ring, followed by the addition of the methanol group. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluorotoluene, is nitrated to form 3-fluoro-4-nitrotoluene.
Reduction: The nitro group is reduced to an amino group, resulting in 3-fluoro-4-aminotoluene.
Diazotization: The amino group is converted to a diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to introduce the azido group, forming 4-azido-3-fluorotoluene.
Oxidation: Finally, the methyl group is oxidized to a methanol group, yielding this compound.
Analyse Chemischer Reaktionen
(4-Azido-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include 4-amino-3-fluorophenylmethanol, 4-azido-3-fluorobenzaldehyde, and 4-azido-3-fluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
(4-Azido-3-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptide conjugates and other complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: It is employed in the development of prodrugs and targeted drug delivery systems, especially in cancer research.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Azido-3-fluorophenyl)methanol involves its ability to form covalent bonds with target molecules. The azido group can undergo cycloaddition reactions to form stable triazole rings, which can interact with biological targets. Additionally, the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
(4-Azido-3-fluorophenyl)methanol can be compared with similar compounds such as:
4-Azido-2-fluorophenyl)methanol: Similar structure but with the fluorine atom in a different position.
4-Azido-3-chlorophenyl)methanol: Contains a chlorine atom instead of fluorine.
4-Azido-3-bromophenyl)methanol: Contains a bromine atom instead of fluorine.
The uniqueness of this compound lies in the specific positioning of the azido and fluorine groups, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C7H6FN3O |
|---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
(4-azido-3-fluorophenyl)methanol |
InChI |
InChI=1S/C7H6FN3O/c8-6-3-5(4-12)1-2-7(6)10-11-9/h1-3,12H,4H2 |
InChI-Schlüssel |
RMYWADVBVCHHGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CO)F)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


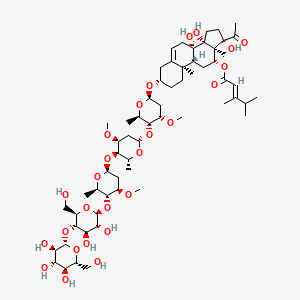
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)
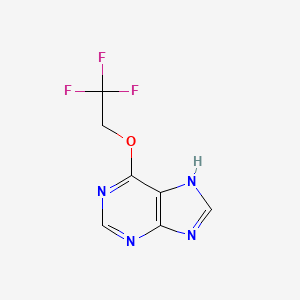

![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)
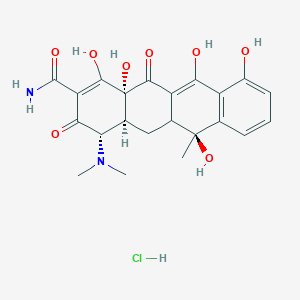
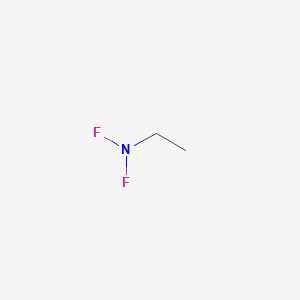
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
